Dipraseodymium tricarbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

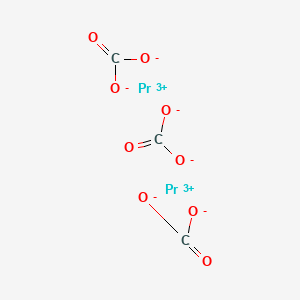

Dipraseodymium tricarbonate is a chemical compound with the formula ( \text{Pr}_2(\text{CO}_3)_3 ). It is a rare earth carbonate that contains praseodymium in its +3 oxidation state. This compound is typically found in a hydrated form and is known for its green crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipraseodymium tricarbonate can be synthesized through the reaction of praseodymium salts with sodium carbonate or ammonium carbonate in an aqueous solution. The reaction typically proceeds as follows: [ 2 \text{PrCl}_3 + 3 \text{Na}_2\text{CO}_3 + 8 \text{H}_2\text{O} \rightarrow \text{Pr}_2(\text{CO}_3)_3 \cdot 8 \text{H}_2\text{O} + 6 \text{NaCl} ]

Industrial Production Methods

Industrial production of this compound involves similar methods but on a larger scale. The process includes the controlled precipitation of praseodymium carbonate from praseodymium chloride solutions using sodium carbonate under specific temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions

Dipraseodymium tricarbonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form praseodymium oxide.

Reduction: Under certain conditions, it can be reduced to praseodymium metal.

Substitution: It can react with acids to form praseodymium salts and carbon dioxide.

Common Reagents and Conditions

Oxidation: Typically involves heating in the presence of oxygen.

Reduction: Requires a reducing agent such as hydrogen gas.

Substitution: Involves reaction with strong acids like hydrochloric acid.

Major Products

Oxidation: Praseodymium oxide (( \text{Pr}_2\text{O}_3 ))

Reduction: Praseodymium metal (( \text{Pr} ))

Substitution: Praseodymium chloride (( \text{PrCl}_3 )) and carbon dioxide (( \text{CO}_2 ))

Scientific Research Applications

Dipraseodymium tricarbonate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other praseodymium compounds.

Biology: Investigated for its potential use in biological imaging and as a contrast agent.

Medicine: Explored for its potential in radiopharmaceuticals.

Industry: Utilized in the production of praseodymium-based materials for electronics and optics

Mechanism of Action

The mechanism by which dipraseodymium tricarbonate exerts its effects is primarily through its interaction with other chemical species. In biological systems, it may interact with cellular components, potentially affecting cellular processes. In industrial applications, its role as a precursor allows for the formation of various praseodymium-based materials .

Comparison with Similar Compounds

Similar Compounds

- Praseodymium(III) carbonate hydrate

- Praseodymium oxide

- Praseodymium chloride

Uniqueness

Dipraseodymium tricarbonate is unique due to its specific carbonate structure and its hydrated form, which distinguishes it from other praseodymium compounds. Its ability to act as a precursor for various praseodymium-based materials makes it particularly valuable in both research and industrial applications .

Biological Activity

Dipraseodymium tricarbonate is a rare earth compound that has garnered attention in recent years for its potential biological activity. This article explores its properties, biological interactions, and implications in various fields, particularly in medicine and materials science.

Overview of this compound

This compound, with the chemical formula Pr2CO3, is part of the lanthanide series of elements. Rare earth elements (REEs) like praseodymium are known for their unique electronic and magnetic properties, which can be leveraged in various applications, including catalysis, electronics, and biomedicine.

Antibacterial Properties

Studies have indicated that compounds containing rare earth elements exhibit antibacterial properties. For instance, research on substituted hydroxyapatite (HA) with neodymium and cerium ions showed enhanced antibacterial activity against common pathogens such as Staphylococcus epidermidis and Escherichia coli. This suggests that this compound may also possess similar properties due to the presence of praseodymium ions, which can influence microbial growth and viability .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of rare earth elements have been documented in various studies. A notable investigation into the effects of praseodymium ions on cell lines demonstrated that these ions could induce cytotoxicity in both normal and cancerous cells. The substitution of calcium ions in hydroxyapatite with praseodymium resulted in increased antitumor activity compared to non-substituted HA. This indicates a potential role for this compound in cancer therapies, possibly by enhancing the efficacy of existing treatments through its interaction with cellular mechanisms .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of hydroxyapatite doped with praseodymium ions. The results showed a significant reduction in bacterial viability when exposed to varying concentrations of the doped HA, indicating a dose-dependent response.

- Cytotoxicity Assays : In vitro tests using human hepatic (WRL68) and osteosarcoma (MG63) cell lines demonstrated that increasing concentrations of this compound led to higher cytotoxicity levels. The IC50 values indicated a stronger effect against cancer cells compared to normal cells, suggesting selective toxicity that could be beneficial for therapeutic applications .

Data Summary

| Property | Observation |

|---|---|

| Antibacterial Activity | Significant reduction in bacterial viability |

| Cytotoxicity | Higher toxicity towards cancer cells (IC50 values) |

| Mechanism | Potential interaction with cellular processes |

Implications for Future Research

The biological activities of this compound highlight its potential applications in medical science, particularly in developing novel antibacterial agents and anticancer therapies. Future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.

- Formulation Development : Exploring formulations that enhance the bioavailability and targeted delivery of this compound.

Properties

CAS No. |

5895-45-4 |

|---|---|

Molecular Formula |

C3O9Pr2 |

Molecular Weight |

461.84 g/mol |

IUPAC Name |

praseodymium(3+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2Pr/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

InChI Key |

XIRHLBQGEYXJKG-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Pr+3].[Pr+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.